
physicochemical characteristics of 5-
hydroxyheptanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 5-Hydroxyheptanoic acid
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An In-Depth Technical Guide to the Physicochemical Characteristics of 5-Hydroxyheptanoic
Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract
5-Hydroxyheptanoic acid (C₇H₁₄O₃) is a chiral carboxylic acid with significant potential as a

building block in chemical synthesis and as a molecule of interest in metabolic studies. As a

less-prevalent isomer of other hydroxyheptanoic acids, its specific, experimentally-derived

physicochemical data is not widely documented in public databases. This guide, therefore,

serves a dual purpose: first, to present a robust, predicted physicochemical profile based on

established principles and data from closely related structural analogs, and second, to provide

the detailed experimental and analytical frameworks necessary for its empirical

characterization. This document is structured to provide researchers and drug development

professionals with both a comprehensive theoretical understanding and a practical guide to

generating empirical data for this compound.

Molecular Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise molecular

structure. 5-Hydroxyheptanoic acid is a seven-carbon aliphatic chain with a carboxylic acid at

the C1 position and a hydroxyl group at the C5 position.
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Molecular Formula: C₇H₁₄O₃

Molecular Weight: 146.18 g/mol [1][2]

Chirality: The C5 carbon is a stereocenter, meaning 5-hydroxyheptanoic acid exists as two

distinct enantiomers: (R)-5-hydroxyheptanoic acid and (S)-5-hydroxyheptanoic acid. This

chirality is a critical consideration in drug development and stereoselective synthesis, as

different enantiomers can exhibit vastly different biological activities and metabolic fates.

Caption: Chemical structure of 5-hydroxyheptanoic acid, with the chiral center at C5.

Predicted Physicochemical Properties
In the absence of extensive experimental data for 5-hydroxyheptanoic acid, we can generate

a reliable, predictive profile by leveraging data from its isomers and homologs. The properties

of short-chain carboxylic acids are well-understood, allowing for robust computational modeling

and logical extrapolation. The following table summarizes these predicted values.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/7-Hydroxyheptanoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/3-hydroxyheptanoic-Acid
https://www.benchchem.com/product/b8776357?utm_src=pdf-body
https://www.benchchem.com/product/b8776357?utm_src=pdf-body
https://www.benchchem.com/product/b8776357?utm_src=pdf-body
https://www.benchchem.com/product/b8776357?utm_src=pdf-body
https://www.benchchem.com/product/b8776357?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8776357?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Predicted Value
Scientific Rationale &
Comparative Data

Appearance
Colorless to light-yellow liquid

or low-melting solid

Based on the physical form of

related compounds like 7-

hydroxyheptanoic acid.[3]

Boiling Point ~280-300 °C (at 760 mmHg)

Estimated based on the

predicted boiling point of 7-

hydroxyheptanoic acid (~285

°C).[4] The position of the

hydroxyl group is expected to

have a minor impact on the

boiling point compared to the

overall chain length and

presence of functional groups.

Melting Point < 40 °C

Significantly lower than its

isomer, 7-hydroxyheptanoic

acid (46 °C).[5] The secondary

hydroxyl group in the 5-

position disrupts crystal lattice

packing more effectively than

the primary hydroxyl in the 7-

position, leading to a lower

melting point.

Water Solubility High

The presence of both a

carboxylic acid and a hydroxyl

group allows for extensive

hydrogen bonding with water.

Homologous short-chain

hydroxy acids, such as 5-

hydroxyhexanoic acid, are

readily soluble.[6]

pKa ~4.7 - 4.9 The pKa is dominated by the

carboxylic acid group. For

simple aliphatic carboxylic

acids, the pKa is typically
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around 4.8.[7] The hydroxyl

group at C5 is sufficiently

distant so as not to exert a

strong inductive effect, as

confirmed by the predicted

pKa of 7-hydroxyheptanoic

acid (4.76).[5]

LogP 0.7 - 1.2

The octanol-water partition

coefficient (LogP) reflects

lipophilicity. The value is

predicted to be slightly higher

than that of 5-hydroxyhexanoic

acid (0.2-0.3) due to the

additional methylene group,

and slightly lower than

heptanoic acid itself (~2.5) due

to the polar hydroxyl group.[8]

[9]

Framework for Empirical Characterization
The following protocols outline the gold-standard methodologies required to empirically

determine the physicochemical properties of 5-hydroxyheptanoic acid. These are presented

not just as steps, but with an emphasis on the underlying principles that ensure data integrity.

Purity and Identity Confirmation via HPLC-MS
Expertise & Experience: Before any property is measured, the identity and purity of the analyte

must be unequivocally confirmed. A high-resolution mass spectrometer coupled with liquid

chromatography provides definitive mass evidence and separates the target compound from

any impurities or isomers.

Experimental Protocol:

Sample Preparation: Accurately weigh and dissolve ~1 mg of 5-hydroxyheptanoic acid in 1

mL of a 50:50 water:acetonitrile mixture.
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Chromatographic Separation:

System: Agilent 1290 Infinity II LC or equivalent.

Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8

µm).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial

conditions.

Flow Rate: 0.4 mL/min.

Mass Spectrometric Detection:

System: Agilent 6546 Q-TOF or equivalent.

Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

Rationale: The carboxylic acid is readily deprotonated in negative mode, providing a

strong signal for the [M-H]⁻ ion.

Mass Range: 50-500 m/z.

Data Analysis: Confirm the presence of a chromatographic peak corresponding to an

accurate mass of 145.0865 m/z ([C₇H₁₃O₃]⁻). Purity is determined by the area percentage of

the main peak in the chromatogram.

HPLC-MS Workflow for Identity & Purity

1. Prepare Sample
(5-HHA in 50:50 ACN:H₂O)

2. Chromatographic Separation
(Reversed-Phase C18 Gradient)

3. ESI Ionization
(Negative Mode)

4. HRMS Detection
(Q-TOF Analyzer)

5. Data Analysis
(Confirm Mass & Peak Area %)
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Click to download full resolution via product page

Caption: A self-validating workflow for confirming the identity and purity of the analyte.

Melting Point Determination (for solid samples)
Trustworthiness: The melting point is a fundamental physical property that also serves as a

sensitive indicator of purity. A sharp, well-defined melting range is characteristic of a pure

compound.

Methodology (Capillary Method):

Sample Loading: Finely powder the solid sample and pack it into a capillary tube to a depth

of 2-3 mm.

Apparatus: Place the tube into a calibrated digital melting point apparatus (e.g., a Stuart

SMP10).

Rapid Scan: Conduct an initial rapid temperature ramp (10-20 °C/min) to approximate the

melting point.

Refined Scan: Using a fresh sample, heat the apparatus to ~15 °C below the approximate

melting point. Then, reduce the ramp rate to 1-2 °C/min.

Causality: A slow ramp rate ensures thermal equilibrium between the sample and the

thermometer, providing an accurate reading.

Recording: Record the temperature at which the first drop of liquid appears (T₁) and the

temperature at which the last solid crystal melts (T₂). The melting point is reported as the

range T₁ – T₂.

Solubility Determination (Shake-Flask Method)
Authoritative Grounding: The shake-flask method is the internationally recognized gold

standard (OECD Guideline 105) for determining water solubility, as it ensures that a true

equilibrium is reached between the dissolved and undissolved states of the compound.

Methodology:
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System Preparation: Add an excess amount of 5-hydroxyheptanoic acid to a known

volume of purified water in a sealed, temperature-controlled vessel (e.g., 25 °C). The excess

solid should be clearly visible.

Equilibration: Agitate the mixture for at least 24 hours. A preliminary study should confirm

that equilibrium is reached within this timeframe (i.e., concentrations measured at 24h and

48h are identical).

Phase Separation: Allow the mixture to stand, or centrifuge it, to separate the undissolved

solid.

Sampling & Analysis: Carefully extract an aliquot of the clear, supernatant aqueous phase.

Analyze its concentration using a validated analytical method, such as the HPLC method

described in section 3.1.

Predicted Spectroscopic Profile
While experimental spectra for 5-hydroxyheptanoic acid are not readily available, its structure

allows for a confident prediction of its key spectroscopic features.

¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for each proton

environment. Key features would include:

A triplet for the terminal methyl (CH₃) group.

A multiplet for the proton on the chiral carbon (CH-OH).

A broad singlet for the hydroxyl (OH) proton, which is exchangeable with D₂O.

A very broad singlet for the carboxylic acid (COOH) proton, also exchangeable.

A series of multiplets for the methylene (CH₂) protons along the backbone.

¹³C NMR (Carbon NMR): The spectrum would display seven distinct signals corresponding to

the seven carbon atoms:

A downfield signal (~175-180 ppm) for the carbonyl carbon of the carboxylic acid.
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A signal for the carbon attached to the hydroxyl group (~65-75 ppm).

A series of signals in the aliphatic region for the remaining five carbons.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by two characteristic,

strong absorption bands:

A very broad band from ~2500-3300 cm⁻¹, characteristic of the O-H stretch of a hydrogen-

bonded carboxylic acid.

A sharp, strong band at ~1700-1725 cm⁻¹, corresponding to the C=O (carbonyl) stretch of

the carboxylic acid.[4]

Conclusion
5-Hydroxyheptanoic acid represents a molecule with considerable synthetic and potential

biological value. While a comprehensive, experimentally verified dataset of its physicochemical

properties is yet to be established in the public domain, this guide provides a robust,

scientifically-grounded framework for its characterization. By combining predictive modeling

based on well-understood chemical principles with established, self-validating experimental

protocols, researchers can confidently generate the empirical data needed to advance their

work. The methodologies and predicted values herein serve as an essential starting point for

any scientist or drug development professional seeking to explore the potential of this

promising molecule.
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Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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